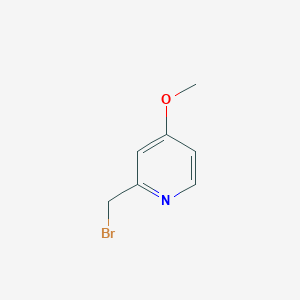

2-(Bromomethyl)-4-methoxypyridine

Description

Strategic Importance of Halogenated Pyridine (B92270) Derivatives in Heterocyclic Synthesis

Halogenated heterocyclic compounds, which contain one or more halogen atoms, are of significant importance in synthetic organic chemistry. merckmillipore.com They serve as versatile intermediates for the synthesis of a wide array of other organic compounds. merckmillipore.com The carbon-halogen bond in these molecules provides a reactive site for various transformations, enabling the construction of more complex molecular architectures. nih.gov

Halopyridines, in particular, are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The development of methods for the selective halogenation of pyridines is an active area of research, as traditional electrophilic aromatic substitution reactions are often difficult due to the electron-deficient nature of the pyridine ring. nih.gov

The strategic placement of a halogen on the pyridine ring allows for a variety of subsequent reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to form new carbon-carbon bonds. researchgate.net Furthermore, "halogen dance" reactions, where a halogen atom migrates to a different position on the ring, provide a powerful tool for introducing functional groups in ways that are not achievable through classical methods. clockss.org The versatility of halogenated pyridines makes them indispensable in modern medicinal and materials chemistry. mdpi.com

Overview of 2-(Bromomethyl)-4-methoxypyridine as a Versatile Synthetic Building Block

This compound is a chemical compound that belongs to the class of halogenated pyridines. bldpharm.com Its structure features a pyridine ring substituted with a reactive bromomethyl group at the 2-position and a methoxy (B1213986) group at the 4-position. This combination of functional groups makes it a valuable and versatile building block in organic synthesis. rsc.orgklinger-lab.deaxonmedchem.com

The bromomethyl group is a key feature, as the bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at this position. This reactivity is central to its utility as an intermediate in the synthesis of more complex molecules. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can direct the course of certain reactions.

While specific research findings on the direct applications of this compound are not extensively detailed in the provided search results, the utility of closely related compounds provides strong evidence for its synthetic potential. For instance, related brominated pyridine derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comchemicalbook.com The synthesis of related compounds often involves the bromination of a corresponding methylpyridine or the reaction of a hydroxymethylpyridine with a brominating agent.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1227585-54-7 bldpharm.com |

| Molecular Formula | C7H8BrNO bldpharm.com |

| Molecular Weight | 202.05 g/mol bldpharm.com |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

The strategic combination of a reactive bromomethyl group and a modifying methoxy group on a pyridine scaffold positions this compound as a significant tool for the construction of complex heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methoxypyridine |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3 |

InChI Key |

OETPLZMWEOJJQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 4 Methoxypyridine and Its Analogues

Classical Synthetic Routes to 2-(Bromomethyl)-4-methoxypyridine

Traditional methods for the synthesis of this compound rely on well-established chemical transformations. These routes are characterized by their directness and the use of readily available reagents.

Strategies Involving Benzylic Bromination of 2-Methyl-4-methoxypyridine Precursors

The most direct approach to this compound involves the selective bromination of the methyl group at the 2-position of the pyridine (B92270) ring. This benzylic position is activated for radical halogenation, making it a prime target for synthetic modification.

N-Bromosuccinimide (NBS) is a widely used reagent for the free-radical bromination of allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation with light. wikipedia.org The key advantage of NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired substitution over competing electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a radical chain mechanism involving the abstraction of a benzylic hydrogen from 2-methyl-4-methoxypyridine by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to yield the product, this compound, and a new bromine radical to continue the chain. youtube.com

The choice of solvent can significantly impact the reaction's efficiency and selectivity. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents. researchgate.net A study on the benzylic bromination of a related compound, methoxyimino-o-tolyl-acetic acid methyl ester, using NBS and AIBN, demonstrated that 1,2-dichlorobenzene (B45396) can be a superior solvent in terms of both reaction time and isolated yield compared to the classical Wohl-Ziegler conditions in CCl₄. researchgate.net

Table 1: Effect of Solvent on the Benzylic Bromination of Methoxyimino-o-tolyl-acetic acid methyl ester with NBS researchgate.net

| Solvent | Reaction Time (h) | Yield (%) |

| 1,2-Dichlorobenzene | 8 | 92 |

| Carbon Tetrachloride | 12 | 79 |

| Acetonitrile (B52724) | 12 | 65 |

| Ethyl Acetate | 12 | 55 |

| Cyclohexane | 12 | 43 |

| Dichloromethane (B109758) | 12 | 35 |

Reaction conditions: Substrate, NBS (1.2 eq.), AIBN (0.1 eq.), 80°C.

It is important to note that with activated pyridine rings, such as those containing a methoxy (B1213986) group, a competing reaction of electrophilic aromatic substitution on the pyridine ring can occur. researchgate.net The reaction conditions must be carefully controlled to favor the desired side-chain bromination. For instance, in the bromination of 2-acetamido-6-methylpyridine (B189426) with NBS, a mixture of ring-brominated and side-chain-brominated products was obtained, with the solvent playing a crucial role in the product distribution. researchgate.net

Hydrogen bromide (HBr) is another classical reagent for bromination, although it is more commonly used for the conversion of alcohols to alkyl bromides or for addition reactions to alkenes and alkynes. byjus.comchemistrysteps.com The direct benzylic bromination of 2-methyl-4-methoxypyridine with HBr is less common, as the reaction conditions required are often harsh and can lead to side reactions, including the cleavage of the methoxy ether.

However, HBr is frequently used in the synthesis of bromomethylpyridines from their corresponding hydroxymethyl derivatives. This transformation proceeds via protonation of the hydroxyl group by HBr to form a good leaving group (water), followed by nucleophilic attack of the bromide ion. chemistrysteps.com For example, 2,6-bis(bromomethyl)pyridine (B1268884) can be synthesized from pyridine-2,6-diyldimethanol by heating with 48% HBr.

Another relevant application of HBr is in the Sandmeyer-type reaction for the synthesis of bromopyridines from aminopyridines. For instance, 2-methyl-4-bromopyridine can be prepared from 2-methyl-4-aminopyridine (B1174260) by treatment with HBr and bromine, followed by diazotization with sodium nitrite (B80452). google.comchemicalbook.com

Transformations from Substituted Pyridine Intermediates to Introduce the Bromomethyl Moiety

An alternative to direct bromination is the synthesis of this compound from other functionalized pyridine precursors. A common strategy involves the synthesis of 2-hydroxymethyl-4-methoxypyridine, followed by its conversion to the desired bromomethyl compound.

The synthesis of 2-hydroxymethyl-4-methoxypyridine can be achieved through various routes. One method involves the reaction of 2-acetoxymethyl-4-methoxypyridine with sodium methoxide (B1231860) in methanol (B129727), followed by neutralization and extraction to yield the hydroxymethyl derivative. prepchem.com Another procedure describes the hydrolysis of 2-acetoxymethyl-4-methoxypyridine using hydrochloric acid. prepchem.com

Once 2-hydroxymethyl-4-methoxypyridine is obtained, it can be converted to this compound using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction with HBr, as mentioned earlier, is also a viable method. chemistrysteps.com These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Regioselective Synthesis of this compound Isomers

The regioselectivity of the bromination of 2-methyl-4-methoxypyridine is a critical aspect of its synthesis. The methoxy group at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it (positions 3, 5). The methyl group at the 2-position, however, directs radical substitution to its benzylic protons.

In free-radical bromination with NBS, the reaction is generally selective for the benzylic position due to the stability of the resulting benzylic radical. wikipedia.orglibretexts.org However, the electron-rich nature of the 4-methoxypyridine (B45360) ring can lead to competitive electrophilic ring bromination. researchgate.netmdma.ch Studies on the NBS bromination of methoxy-substituted aromatic compounds have shown that the reaction can be highly regioselective for the aromatic ring, especially in polar solvents like acetonitrile. mdma.ch Therefore, to achieve selective benzylic bromination of 2-methyl-4-methoxypyridine, non-polar solvents and strict control of reaction conditions are essential to suppress electrophilic attack on the ring.

In contrast, electrophilic bromination using reagents like bromine in acetic acid would be expected to yield ring-brominated products, with substitution occurring at the 3- and/or 5-positions, ortho to the activating methoxy group. The synthesis of specific isomers often requires multi-step synthetic sequences involving directing groups and protection/deprotection strategies to achieve the desired regioselectivity. For example, the synthesis of specifically substituted brominated methoxyquinolines often involves carefully planned, multi-step procedures to control the position of bromination. gelisim.edu.tr

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of this compound, green chemistry principles can be applied primarily in the context of benzylic bromination. A key area of improvement is the replacement of hazardous solvents like carbon tetrachloride with more benign alternatives. As shown in Table 1, solvents such as 1,2-dichlorobenzene, ethyl acetate, and acetonitrile can be used for NBS brominations, with varying degrees of success. researchgate.net

Other green approaches that could be adapted for this synthesis include:

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This has been successfully applied in the synthesis of various heterocyclic compounds.

Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification.

Use of solid-supported reagents: Immobilizing reagents like NBS on a solid support can facilitate product purification and reagent recycling.

While specific examples of these advanced methods being applied directly to the synthesis of this compound are not widely reported, the principles have been demonstrated for similar transformations and represent a promising area for future research and process development.

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and related halogenated pyridines is a critical area of research, driven by their importance as building blocks in pharmaceuticals and agrochemicals. nih.govnih.gov Methodologies have evolved to include catalytic processes for selective functionalization, environmentally friendly protocols, and optimization of reaction conditions to maximize yield and purity.

Catalytic Methods for Selective Bromination and Functionalization

Catalytic methods are pivotal in achieving selective bromination of pyridine derivatives. For instance, the bromination of 2-methyl-4-aminopyridine can be achieved by first reacting it with an acid to form a salt, followed by the addition of bromine and a sodium nitrite solution at low temperatures (-10 to 0 °C). google.com This process results in a high yield of 2-methyl-4-bromopyridine. google.com

Another approach involves the use of a Pd/C catalyst for reactions such as the synthesis of 2-methyl-4-methoxydiphenylamine, an intermediate for certain dyes. osti.gov In this case, the reaction involves 2-methyl-4-methoxyaniline, 3-methyl-4-nitroanisole, and cyclohexanone (B45756), with the Pd/C catalyst facilitating the process. osti.gov The optimization of such catalytic reactions is crucial for enhancing reaction rates and yields. osti.govresearchgate.net

Designed phosphine (B1218219) reagents have also been developed for the selective halogenation of pyridines. nih.govnih.gov This method involves the installation of a heterocyclic phosphine at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govnih.gov This strategy allows for the halogenation of a wide range of unactivated pyridines and is suitable for the late-stage functionalization of complex molecules. nih.govnih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| Pd/C | 2-methyl-4-methoxyaniline, 3-methyl-4-nitroanisole, cyclohexanone | 2-methyl-4-methoxydiphenylamine | - | osti.gov |

| None (diazotization) | 2-methyl-4-aminopyridine, HBr, Br₂, NaNO₂ | 2-methyl-4-bromopyridine | 95% | google.com |

Sustainable and Environmentally Benign Protocols for this compound Production

The development of sustainable and environmentally friendly methods for producing halogenated pyridines is a key focus in green chemistry. These protocols aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.org

Solvent-free and mechanochemical approaches offer significant environmental benefits by eliminating or reducing the use of volatile organic solvents. rsc.orgresearchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, can lead to the formation of products in high yields without the need for a solvent. researchgate.net For example, the synthesis of 2-phenylimidazo[1,2-α]pyridine has been demonstrated using mechanochemical techniques, highlighting a safe, robust, and energy-efficient method. researchgate.net While not directly for this compound, this illustrates the potential of solvent-free methods for related heterocyclic compounds.

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. rsc.orgrsc.orgnih.gov A 100% atom-economical synthesis of (E)-β-iodoalkenyl sulfides has been developed using only iodine and disulfides, demonstrating a reagentless and sustainable approach. rsc.org Such strategies are highly desirable for the synthesis of complex molecules. rsc.orgnih.gov The development of one-pot procedures, such as the synthesis of quinoline (B57606) derivatives from substituted o-nitrotoluenes, further exemplifies atom-economical pathways that avoid transition metal catalysis and operate under mild conditions. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a careful selection of solvents, temperature, catalysts, and additives.

The choice of solvent and reaction temperature can significantly impact the efficiency of a synthesis. For instance, in the synthesis of 4,5-diphosphonyldihydropyridazines, nonpolar solvents like toluene (B28343) and 1,4-dioxane (B91453) at reflux temperatures resulted in high yields. researchgate.net However, switching to a polar aprotic solvent like dichloromethane allowed the reaction to proceed at room temperature with an even higher yield. researchgate.net Temperature control is also critical; for example, the bromination of 2-methyl-4-aminopyridine requires cooling to -5 °C before the addition of bromine and maintaining a temperature below 0 °C during the addition of sodium nitrite solution. google.com

| Solvent | Temperature | Product | Overall Yield | Reference |

| Toluene | Reflux | 4,5-diphosphonyldihydropyridazine | 91% | researchgate.net |

| 1,4-Dioxane | Reflux | 4,5-diphosphonyldihydropyridazine | 96% | researchgate.net |

| Ethanol | - | 4,5-diphosphonyldihydropyridazine | 92% | researchgate.net |

| Dichloromethane | Room Temperature | 4,5-diphosphonyldihydropyridazine | 97% | researchgate.net |

Catalysts and additives play a vital role in enhancing the selectivity and conversion rates of reactions. In the synthesis of 2-methyl-4-methoxydiphenylamine, a 5 wt% Pd/C catalyst was used. osti.gov The study found that the presence of excess cyclohexanone in the reaction mixture promoted the condensation of the reactants. osti.gov Similarly, in the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives, the combination of K₂CO₃ as a base and Pd(dppf)Cl₂ as a catalyst was found to be the optimal condition, increasing the yield by 30%. researchgate.net The use of phase transfer catalysts has also been suggested to improve yields in the synthesis of 2-pyridine methanol from 2-bromomethyl pyridine by potentially preventing the formation of pyridinium (B92312) salt by-products. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromomethyl 4 Methoxypyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety of 2-(Bromomethyl)-4-methoxypyridine

The bromomethyl group attached to the pyridine (B92270) ring at the C-2 position is analogous to a benzylic halide in its reactivity. The bromine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of substitution reactions. This makes the methylene (B1212753) carbon highly electrophilic and prone to attack by a wide range of nucleophiles.

The primary mechanism for the substitution of the bromine atom in this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this single-step process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion.

The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The general scheme for this reaction is as follows:

With Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form the corresponding 2-(aminomethyl)-4-methoxypyridines. This reaction is a common method for introducing a substituted aminomethyl group onto a pyridine scaffold. A common side reaction is the quaternization of the pyridine nitrogen by another molecule of the starting material, especially if the amine nucleophile is sterically hindered or weakly nucleophilic. organic-chemistry.org

With Thiols: Thiolates (RS⁻) are excellent nucleophiles and react readily with this compound to yield 4-methoxy-2-((alkylthio)methyl)pyridines. Neutral thiols can also be used, typically in the presence of a non-nucleophilic base to deprotonate the thiol in situ.

With Alkoxides: Alkoxides (RO⁻) and hydroxides (OH⁻) react to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)-4-methoxypyridine, while hydrolysis with aqueous base can produce (4-methoxypyridin-2-yl)methanol. organic-chemistry.org

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | 2-((Diethylamino)methyl)-4-methoxypyridine |

| Thiol | Sodium thiophenoxide | 4-Methoxy-2-((phenylthio)methyl)pyridine |

| Alkoxide | Sodium ethoxide | 2-(Ethoxymethyl)-4-methoxypyridine |

| Hydroxide (B78521) | Sodium hydroxide | (4-Methoxypyridin-2-yl)methanol |

If a nucleophilic moiety is present elsewhere in the molecule, tethered to the pyridine ring or a substituent, an intramolecular SN2 reaction can occur. This leads to the formation of a new ring, resulting in a fused or bridged pyridine system. The feasibility and outcome of such cyclizations depend on the nature of the nucleophile, the length and flexibility of the tether, and the reaction conditions.

For example, a molecule containing a hydroxyl or amino group on a side chain attached to the pyridine ring could cyclize onto the bromomethyl carbon. These intramolecular reactions are often kinetically favored over their intermolecular counterparts, a principle known as the Thorpe-Ingold effect. Such strategies are valuable in the synthesis of complex heterocyclic frameworks. For instance, derivatives of 2-(bromomethyl)pyridine (B1332372) can undergo intramolecular radical cyclization to form new polycyclic heteroaromatic systems, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. nih.govorganic-chemistry.orgnih.gov Another approach involves the Brønsted acid-catalyzed intramolecular condensation of alkylpyridines bearing electrophilic side chains, which can lead to the formation of fused lactams. libretexts.org

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. stackexchange.comyoutube.com The nitrogen atom's electronegativity exerts a strong inductive electron-withdrawing effect and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. stackexchange.comyoutube.com

The regiochemical outcome of electrophilic attack on the this compound ring is determined by the combined electronic effects of the methoxy (B1213986) and bromomethyl substituents.

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a powerful activating group. It exerts a strong electron-donating effect through resonance (+M effect) by donating a lone pair of electrons from the oxygen atom to the pyridine ring. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. rsc.orgpearson.com This resonance donation primarily increases electron density at the positions ortho and para to the substituent. youtube.com In this case, the positions ortho to the methoxy group are C3 and C5. The methoxy group also has a weaker electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity. reddit.com

Bromomethyl Group (-CH₂Br): The bromomethyl group at the 2-position is generally considered to be weakly deactivating. It exhibits a mild electron-withdrawing inductive effect (-I effect) due to the electronegativity of the bromine atom.

The directing influence of these two groups on an incoming electrophile can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | 4 | +M > -I (Activating) | Ortho, Para (to itself) |

| -CH₂Br | 2 | -I (Weakly Deactivating) | Meta (to itself) |

The powerful activating and ortho, para-directing nature of the 4-methoxy group is the dominant factor in determining the position of electrophilic substitution. pearson.com It strongly activates the C3 and C5 positions. The weakly deactivating bromomethyl group at C2 will have a lesser influence. Therefore, electrophilic aromatic substitution on this compound is expected to occur preferentially at the C3 and C5 positions, which are ortho to the strongly activating methoxy group.

Radical Reactions and Reductive Transformations of this compound

The presence of the bromomethyl group allows this compound to participate in radical reactions. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Homolytic cleavage of the C-Br bond in the bromomethyl group, typically initiated by heat, UV light, or a radical initiator, can generate a 2-(methyl-radical)-4-methoxypyridine intermediate. lumenlearning.com This radical can then participate in various propagation steps, such as hydrogen abstraction or addition to double bonds. lumenlearning.com Radical reactions of halopyridines have been utilized in synthetic chemistry for hydroarylation and alkylation processes. nih.govnih.govchemrxiv.org

Reductive transformations of this compound can also be envisioned. The C-Br bond can undergo reductive cleavage. For instance, reductive dehalogenation has been observed as a side reaction in processes involving bromopyridines. nih.gov This could potentially lead to the formation of 2-methyl-4-methoxypyridine.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies on this compound are not extensively documented in the literature. However, insights can be drawn from general principles of physical organic chemistry and studies of analogous systems.

Kinetic studies are essential for understanding reaction mechanisms by providing information about the rates of chemical reactions. nih.gov For transformations involving this compound, kinetic experiments could determine the order of the reaction with respect to the reactants and catalysts. For example, in an electrophilic substitution reaction, the rate law could be determined to understand the involvement of the electrophile and the pyridine substrate in the rate-determining step. masterorganicchemistry.com

Methods such as stopped-flow analysis or peak profiling could be employed to measure fast reaction rates and determine rate constants (k) for specific transformations. nih.gov For radical reactions, kinetic studies can help elucidate the efficiency of the chain process. nih.gov

The elucidation of intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For electrophilic aromatic substitution on this compound, the key intermediate would be a resonance-stabilized carbocation known as a σ-complex or arenium ion. libretexts.org The stability of this intermediate, influenced by the electronic effects of the methoxy and bromomethyl groups, dictates the regioselectivity of the reaction. stackexchange.com

For radical reactions, the primary intermediate would be the pyridyl-centered radical formed after C-Br bond homolysis. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be used to detect and characterize such radical intermediates. researchgate.net

Computational chemistry provides a powerful tool for investigating reaction mechanisms, allowing for the calculation of the energies of transition states and intermediates. rsc.orgmdpi.com For instance, density functional theory (DFT) calculations could be used to model the potential energy surface of a reaction involving this compound, providing insights into the most favorable reaction pathway.

Application of 2 Bromomethyl 4 Methoxypyridine As a Key Synthetic Intermediate

Precursor for the Synthesis of Pyridine-Containing Heterocyclic Scaffolds

The structural framework of 2-(Bromomethyl)-4-methoxypyridine makes it an ideal starting material for the synthesis of more complex heterocyclic systems, particularly those where a pyridine (B92270) ring is fused or bridged with other cyclic structures. researchgate.netnih.gov Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.net

Fused pyridine systems, where one or more rings share bonds with the pyridine core, can be accessed using this compound as a key precursor. Synthetic strategies often involve the initial transformation of the bromomethyl group into a suitable reactive handle, followed by an intramolecular cyclization reaction. For instance, the bromomethyl group can be converted into a nucleophilic species which then attacks an electrophilic site on a side chain appended to the pyridine nitrogen or another position on the ring. Alternatively, the bromide can be displaced by a nucleophile that is part of a larger molecule, setting the stage for subsequent ring-closing reactions to form systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.govnih.gov A related synthesis of 6-(Bromomethyl)-4-methoxy-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2-ol from a pyrimidine (B1678525) diol highlights a methodology involving intramolecular cyclization to form a fused system containing a bromomethyl-substituted pyridine ring.

Bridged pyridine systems, where a chain of atoms connects two non-adjacent positions of the pyridine ring, are another important class of heterocyclic structures. The synthesis of pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, demonstrates the utility of incorporating a pyridine ring as a linker between two phenyl rings. nih.gov In this context, this compound could serve as a precursor to one part of the bridge. The bromomethyl group can be used to connect to one part of the target molecule, while the pyridine ring itself forms the core of the bridge, with further functionalization possible at other positions.

The development of spirocyclic compounds, where a single atom is the pivot for two distinct rings, is a growing area of synthetic chemistry. While direct examples starting from this compound are not prevalent, its bifunctional nature makes it a suitable candidate for such transformations. A general approach could involve the reaction of the bromomethyl group with a nucleophile that also contains a masked reactive site. A subsequent intramolecular reaction, such as a Pictet-Spengler reaction or a domino reaction sequence, could then form the spirocyclic system. beilstein-journals.orgresearchgate.net For example, a domino SNAr-ihDA/rDA (intramolecular hetero-Diels-Alder/retro-Diels-Alder) reaction has been developed to construct spirocyclic pyridines from 3-fluoro-1,2,4-triazines, showcasing a modern approach to such architectures. researchgate.net

Annulated heterocycles, which are a type of fused system, can also be synthesized. The reactivity of the bromomethyl group can be harnessed to build a new ring onto the existing pyridine core. For instance, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the 'b' or 'c' face of the pyridine.

Building Block for Complex Polyfunctional Organic Molecules

The utility of this compound extends beyond the synthesis of fused rings to its role as a fundamental building block for constructing larger, polyfunctional molecules. arborpharmchem.com Its defined points of reactivity allow for its controlled incorporation into complex structures, making it a valuable intermediate in pharmaceutical and materials science.

The primary site of reactivity on this compound is the bromomethyl group. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent substrate for nucleophilic substitution (S_N2) reactions. nih.govmdpi.com This reactivity allows for the facile introduction of a wide array of functional groups by treating the compound with various nucleophiles.

For example, reaction with hydroxide (B78521) or alkoxides yields alcohols or ethers, respectively. researchgate.net Amines, both primary and secondary, readily displace the bromide to form the corresponding substituted aminomethylpyridines. Thiolates react to form thioethers, and cyanide salts can be used to introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides. The use of sodium azide (B81097) provides a route to azidomethylpyridines, which are precursors to amines via reduction or can be used in cycloaddition reactions. nih.gov This versatility makes this compound a powerful tool for installing the 4-methoxypyridin-2-yl)methyl moiety into a target molecule.

Below is an interactive table summarizing the introduction of various functional groups through the reaction of this compound with selected nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide | NaOH | -CH₂OH | Alcohol |

| Alkoxide | NaOR | -CH₂OR | Ether |

| Thiolate | NaSR | -CH₂SR | Thioether |

| Amine | R₂NH | -CH₂NR₂ | Amine |

| Cyanide | KCN | -CH₂CN | Nitrile |

| Azide | NaN₃ | -CH₂N₃ | Azide |

| Carboxylate | RCOONa | -CH₂OOCR | Ester |

| Imidazole | Imidazole | -CH₂-N-imidazole | N-Substituted Imidazole |

The products resulting from the nucleophilic displacement of the bromide are themselves valuable advanced intermediates, primed for further chemical diversification. arborpharmchem.comresearchgate.net The newly introduced functional group can serve as a handle for subsequent reactions. For instance, an alcohol can be oxidized to an aldehyde or carboxylic acid, while a nitrile can be hydrolyzed or reduced.

Furthermore, other sites on the pyridine ring become points for diversification. The methoxy (B1213986) group, for example, can be a target for nucleophilic aromatic substitution (S_NAr), particularly with strong nucleophiles like amines, to generate substituted aminopyridines. ntu.edu.sgnih.gov The pyridine nitrogen can be N-oxidized or quaternized to modulate the electronic properties of the ring or to direct further reactions. This multi-faceted reactivity allows chemists to build a library of complex molecules from a single, versatile starting material, which is a key strategy in drug discovery. researchgate.net

Integration into Multi-Step Total Synthesis Strategies

Multi-step syntheses, including those performed using continuous flow technologies, often rely on the sequential and controlled reaction of such intermediates. rsc.orgnih.govresearchgate.net A compound like this compound offers multiple, orthogonally reactive sites. The bromomethyl group can be reacted in an early step under one set of conditions, leaving the pyridine ring and methoxy group untouched for manipulation later in the synthesis. For example, a related intermediate, 3-Bromomethyl-5-methyl-pyridine, is used in the synthesis of the antihistamine Rupatadine, where it is alkylated with Desloratadine in a key bond-forming step. google.com This illustrates how a bromomethylpyridine building block can be crucial in the construction of a complex pharmaceutical agent. The ability to introduce a specific pyridine-containing fragment in a controlled manner is invaluable for achieving the synthesis of complex molecular targets. nih.gov

Convergent and Divergent Synthetic Approaches Utilizing this compound

The strategic implementation of this compound in both convergent and divergent synthetic plans highlights its importance in the efficient construction of diverse molecular architectures. These approaches allow for the rapid assembly of complex molecules from simpler, well-defined fragments.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Application |

| 5-Methoxy-1H-benzo[d]imidazole-2-thiol | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Intermediate for Omeprazole Synthesis |

| Substituted Benzimidazolethiols | This compound | Substituted Thioether Adducts | Precursors for various PPIs |

Divergent synthesis , on the other hand, starts from a common intermediate and, through a series of branching reaction pathways, generates a library of structurally diverse compounds. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. This compound is an excellent starting point for divergent synthesis due to the reactivity of the bromomethyl group. This group can be displaced by a wide range of nucleophiles, leading to a variety of derivatives. For instance, reaction with different thiols, amines, alcohols, and carbon nucleophiles can rapidly generate a library of substituted pyridines. Each of these new compounds can then be further functionalized, for example, by modifying the methoxy group or by reactions on the pyridine ring itself, to create a large and diverse collection of molecules from a single, readily available precursor.

A hypothetical divergent synthesis starting from this compound could involve the following steps:

| Nucleophile | Resulting Functional Group at C-2 | Potential for Further Diversification |

| Various Thiols (R-SH) | Thioether (-S-R) | Oxidation to sulfoxides and sulfones |

| Various Amines (R-NH2) | Secondary Amine (-NH-R) | N-alkylation, N-acylation |

| Various Alcohols (R-OH) | Ether (-O-R) | Cleavage of the ether for further functionalization |

| Cyanide (CN-) | Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine |

Chiral Derivatization and Stereoselective Synthesis of this compound Derivatives

The synthesis of single enantiomers of chiral drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The development of methods for the chiral derivatization and stereoselective synthesis of derivatives of this compound is therefore a critical area of research, particularly in the context of chiral proton pump inhibitors.

Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). acs.org Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. While direct enantioselective synthesis is often the preferred route, chiral derivatization followed by separation remains a valuable tool for obtaining enantiomerically pure compounds.

In the context of this compound derivatives, a common strategy involves the synthesis of a racemic mixture of a chiral intermediate, followed by reaction with a chiral acid or other CDA to form diastereomeric salts or esters. These diastereomers can then be separated, and the desired enantiomer of the intermediate can be recovered by removing the chiral auxiliary. For example, a chiral carboxylic acid could be used to derivatize a racemic alcohol precursor to a 2-(substituted-methyl)-4-methoxypyridine derivative.

| Racemic Substrate | Chiral Derivatizing Agent (CDA) | Formed Diastereomers | Separation Method |

| Racemic Alcohol | (R)-(-)-Mandelic acid | Diastereomeric esters | Chromatography |

| Racemic Amine | (S)-(+)-Mosher's acid chloride | Diastereomeric amides | Chromatography |

Stereoselective synthesis aims to directly produce a single enantiomer of a chiral product. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. In the synthesis of chiral PPIs, a key step is the asymmetric oxidation of the thioether intermediate to the corresponding sulfoxide. Various chiral catalysts, often based on transition metals like titanium or vanadium in complex with chiral ligands such as diethyl tartrate, have been developed to achieve high enantioselectivity in this transformation.

For instance, the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, relies on a stereoselective oxidation of the sulfide (B99878) precursor. While the precursor itself is achiral, the sulfur atom in the final product is a stereocenter. The use of a chiral oxidizing agent or a chiral catalyst ensures that the oxidation occurs preferentially from one face of the sulfide, leading to an excess of the desired (S)-enantiomer.

| Substrate | Chiral Catalyst/Reagent | Product (Major Enantiomer) | Enantiomeric Excess (ee) |

| 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Titanium isopropoxide / (+)-Diethyl tartrate / Cumene hydroperoxide | (S)-Omeprazole (Esomeprazole) | >99% |

| Substituted Prochiral Sulfide | Chiral Vanadium Complex / H2O2 | Chiral Sulfoxide | High |

The development of stereoselective routes starting from derivatives of this compound is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals with improved therapeutic indices. These strategies often involve the introduction of a chiral center early in the synthetic sequence, which then directs the stereochemistry of subsequent transformations.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromomethyl 4 Methoxypyridine Derivatives

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. When used in tandem, they offer a comprehensive understanding of the molecular structure, bonding, and functional groups present in a compound. For derivatives of 2-(Bromomethyl)-4-methoxypyridine, these techniques are indispensable for confirming the presence and connectivity of the pyridine (B92270) ring, the methoxy (B1213986) group, and the bromomethyl substituent, as well as for analyzing the electronic effects of these groups on the aromatic system.

The fundamental principle of FTIR spectroscopy involves the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. Only vibrations that result in a change in the molecule's dipole moment are IR active. Raman spectroscopy, conversely, is a light-scattering technique. It detects vibrations that cause a change in the polarizability of the molecule's electron cloud. biointerfaceresearch.com Due to these different selection rules, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. This complementarity is crucial for a complete vibrational assignment. biointerfaceresearch.comnih.gov

The vibrational spectrum of a this compound derivative can be conceptually divided into three main regions corresponding to the vibrations of the pyridine ring, the methoxy group, and the bromomethyl group.

Pyridine Ring Vibrations:

The pyridine ring, a heteroaromatic system, has a set of characteristic vibrational modes. The positions of these bands are sensitive to the nature and position of substituents. For a di-substituted pyridine like this compound, the key vibrations include C-H stretching, ring stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. researchgate.net The electron-donating methoxy group and the electron-withdrawing bromomethyl group influence the electron distribution within the ring, causing predictable shifts in these vibrational frequencies compared to unsubstituted pyridine. niscpr.res.inconferenceworld.in

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3150 cm⁻¹ region. researchgate.net

Ring Stretching: The quadrant and semicircle stretching modes of the pyridine ring, analogous to the C=C stretching in benzene, are found in the 1400-1650 cm⁻¹ range. The presence of substituents often enhances the intensity of these bands. researchgate.net

Ring Breathing Mode: A characteristic, often strong and sharp, band corresponding to the symmetric stretching and contraction of the entire pyridine ring is expected around 1000 cm⁻¹. researchgate.net

Substituent Group Vibrations:

The vibrations of the methoxy and bromomethyl groups provide direct evidence for their presence in the molecule.

Methoxy Group (-OCH₃): This group has several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group are observed near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration is also a key marker, typically appearing as a strong band in the IR spectrum. scholarsresearchlibrary.com

Bromomethyl Group (-CH₂Br): The methylene (B1212753) (-CH₂) group gives rise to asymmetric and symmetric stretching vibrations. The C-Br stretching vibration is a crucial diagnostic band, typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

The detailed analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a definitive structural confirmation of this compound and its derivatives. biointerfaceresearch.comscholarsresearchlibrary.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

The following table summarizes the expected characteristic vibrational frequencies based on data from pyridine and its substituted derivatives. researchgate.netscholarsresearchlibrary.com The exact wavenumbers for the target compound may vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Pyridine Ring Vibrations | |||

| C-H Stretching | 3000 - 3150 | Medium-Weak | Medium |

| Ring Stretching (C=C, C=N) | 1570 - 1610 | Strong | Strong |

| Ring Stretching (C=C, C=N) | 1450 - 1500 | Strong | Medium |

| Ring Breathing | 990 - 1030 | Medium | Strong |

| C-H In-plane Bending | 1050 - 1250 | Medium | Weak |

| C-H Out-of-plane Bending | 700 - 900 | Strong | Weak |

| Methoxy Group (-OCH₃) Vibrations | |||

| C-H Asymmetric Stretching | ~2950 | Medium | Medium |

| C-H Symmetric Stretching | ~2840 | Medium-Weak | Medium |

| C-O Asymmetric Stretching | 1230 - 1270 | Strong | Medium |

| Bromomethyl Group (-CH₂Br) Vibrations | |||

| C-H Asymmetric Stretching | ~2960 | Medium | Medium |

| C-H Symmetric Stretching | ~2870 | Medium | Medium |

| CH₂ Scissoring | 1420 - 1450 | Medium | Medium-Weak |

| C-Br Stretching | 550 - 650 | Strong | Strong |

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 4 Methoxypyridine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules like 2-(bromomethyl)-4-methoxypyridine. These methods allow for the precise determination of molecular geometries and the analysis of electronic structures, which are key to understanding the compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations, often employing functionals like B3LYP or ωB97X-D3 with basis sets such as 6-31G* or def2-TZVP, are utilized to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. nih.govchemrxiv.org This process of geometry optimization involves finding the minimum energy conformation on the potential energy surface.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyridine (B92270) ring, the orientation of the methoxy (B1213986) group, and the conformation of the bromomethyl substituent are all determined with high accuracy. Understanding the molecule's preferred shape is fundamental, as it influences its packing in the solid state and its interaction with other molecules.

Table 1: Representative Calculated Geometrical Parameters for Pyridine Derivatives from DFT Studies

This table presents typical bond lengths and angles for related pyridine structures as determined by DFT calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-H Bond Length (aromatic) | ~1.08 Å |

| C-N-C Bond Angle | ~117° |

| C-C-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. aimspress.combiomedres.us

For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the pyridine ring and the bromomethyl group, suggesting these areas are susceptible to nucleophilic attack. The energy difference between these orbitals dictates the molecule's reactivity; a smaller gap generally implies higher reactivity. biomedres.us Computational methods like DFT are used to calculate the energies of these orbitals and visualize their spatial distribution. aimspress.comresearchgate.net

Table 2: Conceptual Data from HOMO-LUMO Analysis for a Substituted Pyridine

This table illustrates the type of data obtained from a HOMO-LUMO analysis. The specific values for this compound would be determined through specific DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.2 | Electron-accepting capacity |

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, DFT calculations can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment and structure verification. nih.govchemicalbook.com Similarly, the vibrational frequencies in the IR spectrum can be computed. nih.gov These calculated frequencies correspond to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C-H, C=N, C-O, C-Br). By comparing the calculated spectrum with the experimental one, researchers can gain a deeper understanding of the molecule's vibrational modes.

Reaction Mechanism Predictions and Energy Barrier Calculations for Transformations Involving this compound

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as nucleophilic substitutions at the bromomethyl group, computational chemists can model the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. nih.gov The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactants and products. nih.govpeerj.com By analyzing the geometry and energy of the transition state, chemists can understand the steric and electronic factors that govern the reaction's facility.

Reactions are typically carried out in a solvent, which can significantly influence their energetics and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents on the reaction pathway. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for the reactants, transition state, and products.

By performing these calculations, it is possible to predict how the reaction rate and selectivity might change when the solvent is varied. For a molecule like this compound, the polarity of the solvent can affect the stability of charged intermediates or transition states, thereby altering the energy barriers of the reaction. researchgate.net This predictive capability is highly valuable for optimizing reaction conditions in a laboratory setting.

Molecular Dynamics and Molecular Modeling of this compound and its Interactions

Molecular dynamics (MD) simulations and molecular modeling are indispensable techniques for understanding the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological targets like proteins and nucleic acids. These methods simulate the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

Interaction with Biological Macromolecules:

Molecular modeling, particularly molecular docking and MD simulations, can be employed to predict and analyze the binding of this compound to the active sites of enzymes or receptors. For instance, pyridine derivatives have been studied as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs). nih.gov A typical molecular modeling workflow to study the interaction of this compound with a hypothetical protein target would involve:

Homology Modeling or Crystal Structure Retrieval: Obtaining a three-dimensional structure of the target protein.

Molecular Docking: Predicting the preferred binding pose of this compound within the protein's binding site. This is often achieved using algorithms that explore various conformations and orientations of the ligand.

Molecular Dynamics Simulations: Running simulations of the protein-ligand complex to assess the stability of the binding pose, observe conformational changes, and calculate binding free energies.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that contribute to the binding affinity. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the bromomethyl group can participate in halogen bonding or hydrophobic interactions. The methoxy group can also form hydrogen bonds or engage in van der Waals contacts.

Illustrative Interaction Data with a Hypothetical Kinase Target:

The following table presents hypothetical data from a molecular dynamics simulation of this compound bound to a kinase active site, illustrating the types of insights that can be gained.

| Interaction Type | Interacting Residue (Hypothetical) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | ASP145 | 2.8 ± 0.3 | 85 |

| Halogen Bond | GLN85 | 3.1 ± 0.4 | 60 |

| Hydrophobic (π-Alkyl) | ILE32 | 3.9 ± 0.5 | 92 |

| van der Waals | VAL20 | 3.5 - 4.5 | >95 |

This table is for illustrative purposes and is based on typical interactions observed for similar inhibitors.

Solvation and Conformational Analysis:

Molecular dynamics simulations can also be used to study the behavior of this compound in different solvent environments. The conformation of the molecule, particularly the orientation of the bromomethyl and methoxy groups relative to the pyridine ring, can be influenced by the polarity of the solvent. By simulating the molecule in explicit solvent (e.g., water), one can obtain a detailed picture of the solvation shell and the dynamics of solvent molecules around the solute.

Studies on similar molecules, like anisole, have shown the importance of non-covalent interactions with surrounding molecules. rsc.org For this compound, MD simulations could quantify the radial distribution functions of water molecules around specific atoms, providing insights into the local solvent structure.

Hypothetical Conformational Energy Profile:

Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for the rotation of the bromomethyl and methoxy groups. This helps in identifying the most stable conformations of the molecule in the gas phase or in solution (using implicit solvent models).

| Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) |

| 0° (Planar) | 0.0 |

| 90° (Perpendicular) | 3.5 |

| 180° (Planar) | 0.2 |

This table represents a hypothetical energy profile to illustrate conformational preferences.

Emerging Research Directions and Future Perspectives in 2 Bromomethyl 4 Methoxypyridine Chemistry

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The development of sustainable and efficient methods for synthesizing 2-(bromomethyl)-4-methoxypyridine and its derivatives is a key area of ongoing research. researchgate.netnih.govnih.gov Green chemistry principles are increasingly being applied to minimize the environmental impact of chemical processes. nih.govnih.gov This includes the use of greener solvents, reducing the number of synthetic steps, and improving atom economy. researchgate.netmdpi.com

One approach involves optimizing reaction conditions to improve yields and reduce waste. For instance, a study on the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives demonstrated that using a mixed solvent system of water/1,4-dioxane (B91453) and specific catalysts under microwave irradiation significantly increased the reaction yield. researchgate.net Similarly, research into the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride has focused on a greener approach by not isolating intermediates, thereby improving productivity and reducing solvent usage. researchgate.net

The use of alternative reagents and catalysts is also being explored. For example, methods are being developed that avoid hazardous reagents and employ recyclable catalysts. mdpi.com The goal is to create synthetic pathways that are not only more environmentally friendly but also more cost-effective and scalable.

Exploration of Unconventional Reactivity Patterns and Selectivity Modes

Researchers are actively investigating the unconventional reactivity of this compound to unlock new synthetic possibilities. The presence of the bromomethyl and methoxy (B1213986) groups on the pyridine ring allows for a diverse range of chemical transformations. evitachem.com The bromomethyl group, in particular, serves as a reactive handle for nucleophilic substitution reactions. evitachem.com

A key focus is on achieving high selectivity in these reactions. The regioselectivity of cross-coupling reactions involving polyhalogenated heterocycles is a significant area of study, as the position of substitution can dramatically affect the properties of the final product. baranlab.org For instance, in palladium-catalyzed Suzuki cross-coupling reactions, the choice of catalyst and reaction conditions can direct the arylation to a specific position on the pyridine ring. nih.gov

Furthermore, the electronic properties of the substituents on the pyridine ring play a crucial role in determining its reactivity. nih.gov Understanding these electronic effects allows chemists to predict and control the outcome of reactions with greater precision. The exploration of enantioselective catalytic reactions is also a promising frontier, enabling the synthesis of chiral molecules with specific biological activities. nih.gov

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is set to revolutionize the discovery and optimization of new molecules. nih.govliverpool.ac.uk These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the drug discovery process and materials development. nih.govanalytical-sales.com

High-throughput experimentation (HTE) allows for the parallel execution of numerous reactions, making it possible to quickly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. analytical-sales.comunito.it This approach has been successfully applied to optimize cross-coupling reactions, leading to higher yields and cleaner reaction profiles. analytical-sales.com

Automated synthesis platforms, including flow chemistry systems, offer precise control over reaction parameters, leading to improved reproducibility and scalability. beilstein-journals.org The use of acoustic dispensing technology allows for the synthesis of compound libraries on a nanomole scale, minimizing waste and resource consumption. nih.gov The combination of automated synthesis and high-throughput screening provides a powerful toolkit for exploring the chemical space around the this compound scaffold.

Challenges and Opportunities in the Scalable Production and Derivatization of this compound

While laboratory-scale syntheses of this compound and its derivatives are well-established, scaling up these processes for industrial production presents significant challenges. nih.gov Ensuring consistent quality, high yields, and cost-effectiveness on a large scale requires careful optimization of reaction conditions and process parameters.

One of the main challenges is the management of heat and mass transfer in large reactors. The development of continuous flow processes, where reagents are continuously mixed and reacted in a smaller reactor, offers a potential solution to these challenges. evitachem.com Flow chemistry can provide better control over reaction temperature and mixing, leading to improved safety and efficiency. beilstein-journals.org

The derivatization of this compound on a large scale also presents opportunities for creating a diverse range of functional molecules. nih.gov The ability to efficiently introduce various substituents onto the pyridine ring opens up possibilities for tailoring the properties of the final products for specific applications in pharmaceuticals and materials science. rsc.org Overcoming the challenges of scalable synthesis and derivatization will be crucial for realizing the full potential of this versatile building block. nih.gov

Future Avenues in Functional Material Development and Catalysis Utilizing this compound Scaffolds

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel functional materials and catalysts. The pyridine ring can act as a ligand for metal complexes, leading to the formation of catalysts with unique reactivity and selectivity. scielo.br

In materials science, incorporating the this compound unit into polymers or metal-organic frameworks (MOFs) can impart specific functionalities. For example, the methoxypyridine moiety can influence the photophysical or electronic properties of a material. nih.govnih.gov The bromo- and tribromomethyl groups can also serve as synthetic handles for further modification or as property-modulating motifs. mdpi.com

Future research in this area will likely focus on designing and synthesizing new materials and catalysts with tailored properties. This could include the development of more efficient catalysts for challenging organic transformations or the creation of advanced materials with applications in electronics, sensing, or energy storage. The versatility of the this compound scaffold provides a rich platform for innovation in these fields.

Q & A

Q. Basic

Derivatization : Synthesize analogs (e.g., replacing Br with -NH or -SH) and screen against enzyme targets (kinases, phosphatases) .

In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to proteins like cytochrome P450 .

Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells (IC determination) .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Q. Basic

Q. Advanced

- DFT Calculations : Compare experimental vs. computed shifts (B3LYP/6-31G*) to validate tautomeric forms .

What methodologies are used to assess the environmental impact of this compound?

Q. Advanced

PBT Assessment : Evaluate persistence (OECD 301F), bioaccumulation (log ), and toxicity (Daphnia magna EC) .

Degradation Pathways : Use LC-QTOF-MS to identify photolytic/hydrolytic breakdown products .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

Transition State Analysis : Use Gaussian09 with M06-2X/6-311++G(d,p) to model S2 pathways .

Solvent Effects : Compare activation energies in polar aprotic (DMF) vs. non-polar (toluene) solvents.

Hammett Plots : Corlate substituent effects (σ) on reaction rates .

What are the challenges in scaling up the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.